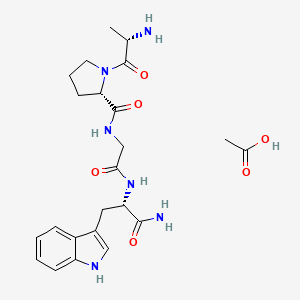

Ala-pro-gly-trp-NH2 acetate salt

Beschreibung

Eigenschaften

CAS-Nummer |

144110-40-7 |

|---|---|

Molekularformel |

C23H32N6O6 |

Molekulargewicht |

488.545 |

IUPAC-Name |

acetic acid;(2S)-N-[2-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C21H28N6O4.C2H4O2/c1-12(22)21(31)27-8-4-7-17(27)20(30)25-11-18(28)26-16(19(23)29)9-13-10-24-15-6-3-2-5-14(13)15;1-2(3)4/h2-3,5-6,10,12,16-17,24H,4,7-9,11,22H2,1H3,(H2,23,29)(H,25,30)(H,26,28);1H3,(H,3,4)/t12-,16-,17-;/m0./s1 |

InChI-Schlüssel |

IWOGCGRUYRSYMO-BZJVTDFFSA-N |

SMILES |

CC(C(=O)N1CCCC1C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N)N.CC(=O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Technical Monograph: Ala-Pro-Gly-Trp-NH2 (APGWamide)

Structure, Synthesis, and Signal Transduction Mechanisms

Executive Summary

Ala-Pro-Gly-Trp-NH2 (APGWamide) is a bioactive tetrapeptide predominantly characterized in molluscan neurobiology.[1][2] Originally isolated from the ganglia of the gastropod Lymnaea stagnalis, it serves as a critical model for understanding neuropeptide signaling in reproductive physiology. Known functionally as a Penis Morphogenic Factor (PMF) , APGWamide regulates male copulatory behavior and phasic muscle contraction.[3]

For drug development professionals, APGWamide offers a masterclass in structural efficiency: it utilizes a Pro-Gly

Structural Biochemistry & Physicochemical Properties

The sequence Ala-Pro-Gly-Trp-NH2 is not a random assembly; it is an evolutionarily conserved motif designed for high-affinity GPCR binding.

1.1 Physicochemical Data Profile

| Property | Value | Notes |

| Sequence | H-Ala-Pro-Gly-Trp-NH2 | C-terminal amide is critical for bioactivity. |

| Molecular Formula | ||

| Molecular Weight | 428.49 g/mol | Monoisotopic Mass: ~428.22 Da |

| Isoelectric Point (pI) | ~9.8 | Highly basic due to N-terminal amine; carries net +1 charge at pH 7.4. |

| Hydrophobicity | Moderate | Trp (Indole) provides significant hydrophobic character. |

| Solubility | High (Water/PBS) | Soluble > 1 mg/mL in aqueous buffers. |

1.2 The "Pro-Gly"

-Turn Motif

The central Pro-Gly dipeptide is a canonical inducer of

-

Mechanism: The cyclic structure of Proline restricts the

dihedral angle to approximately -60°, locking the backbone geometry. Glycine, lacking a side chain, offers the necessary conformational flexibility (wide range of -

Functional Consequence: This turn brings the N-terminal Alanine and C-terminal Tryptophan into spatial proximity, creating a "hairpin-like" recognition face that fits precisely into the orthosteric pocket of molluscan GPCRs.

1.3 C-Terminal Amidation

The replacement of the C-terminal carboxyl group (-COOH) with an amide (-CONH2) serves two functions:

-

Proteolytic Resistance: It blocks carboxypeptidase activity, significantly extending the peptide's half-life in hemolymph/serum.

-

Receptor Binding: It removes the negative charge of the carboxylate, preventing electrostatic repulsion at the receptor binding site.

Biological Function & Signaling Pathways[2][4][5][6][7][8]

APGWamide acts as a neuromodulator, not a fast neurotransmitter. Its primary role is the regulation of the male reproductive machinery in simultaneous hermaphrodites (e.g., Lymnaea, Aplysia).

2.1 Physiological Roles

-

Male Copulation: Induces eversion of the preputium (penis) and controls the rhythmic contractions of the vas deferens.

-

Imposex Induction: In the presence of environmental endocrine disruptors like Tributyltin (TBT), APGWamide expression is upregulated in female snails, causing the development of male organs (imposex).

-

Muscle Modulation: It generally enhances myogenic activity (tone and contraction frequency) in reproductive muscles while inhibiting motility in the oviduct.

2.2 Signal Transduction Mechanism (GPCR)

APGWamide binds to specific G-Protein Coupled Receptors (APGW-R). The signaling is often distinct from the cAMP-dependent pathways used by serotonin. In many tissues, it operates via Gq/11 (mobilizing intracellular Calcium) or Gi/o (modulating K+ channels).

Figure 1: APGWamide Signaling Cascade The diagram below illustrates the putative pathway where APGWamide binding triggers G-protein activation, leading to calcium mobilization and muscle contraction.

Caption: Putative signal transduction pathway for APGWamide. Binding to the GPCR triggers G-protein dissociation, modulating ion channels or phospholipase C (PLC) to effect muscle contraction.

Synthesis & Purification Protocols

To ensure high purity (>98%) and correct C-terminal amidation, Fmoc Solid Phase Peptide Synthesis (SPPS) is the industry standard.

3.1 Synthesis Strategy

-

Resin Selection: Rink Amide MBHA Resin .

-

Reasoning: This resin yields a C-terminal amide upon cleavage with TFA. Using Wang resin would yield a C-terminal acid, rendering the peptide biologically inactive.

-

-

Coupling Reagents: DIC/Oxyma or HBTU/DIEA.

-

Protecting Groups:

-

Trp(Boc): Essential to prevent alkylation of the indole ring during TFA cleavage.

-

Fmoc: N-terminal protection.

-

3.2 Step-by-Step Protocol

-

Resin Swelling: Swell Rink Amide resin (0.5 mmol scale) in DMF for 30 min.

-

Fmoc Deprotection: Treat with 20% Piperidine in DMF (

min). Wash with DMF ( -

Coupling Cycle (Iterative):

-

Final Deprotection: Remove N-terminal Fmoc from Alanine (20% Piperidine).

-

Cleavage & Side-Chain Removal:

-

Transfer resin to a frit.

-

Add Cleavage Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5%

. -

Note: TIS is a critical scavenger for the Trp indole ring.

-

React for 2–3 hours at room temperature.

-

-

Precipitation: Filter filtrate into cold diethyl ether (

). Centrifuge to pellet the white precipitate.

Figure 2: Fmoc-SPPS Workflow for APGWamide

Caption: Iterative Fmoc-SPPS cycle. Note the critical use of Rink Amide resin to generate the C-terminal amide required for APGWamide bioactivity.

Analytical Characterization (QC)

Trustworthiness in peptide science requires rigorous validation.

-

HPLC: Use a C18 Reverse-Phase column.

-

Gradient: 5% to 60% Acetonitrile (with 0.1% TFA) over 30 minutes.

-

Expectation: APGWamide is relatively hydrophobic due to Trp/Pro; expect elution mid-gradient.

-

-

Mass Spectrometry (ESI-MS):

-

Target Mass (

): 429.2 Da . -

Common Contaminant:

Da peak indicates Trp oxidation (add more TIS scavenger next time).

-

Research & Therapeutic Implications

While APGWamide is an invertebrate neuropeptide, it holds significant value for general drug development:

-

Peptidomimetics: The Pro-Gly turn is a universal structural motif. Studying how APGWamide achieves high receptor affinity with such a short sequence helps in designing "turn-mimetics" for human GPCR targets.

-

Endocrine Disruption Screening: Because APGWamide expression is triggered by organotins (TBT), it serves as a biomarker in environmental toxicology assays for androgenic disruptors.

-

Stability Engineering: The peptide demonstrates how C-terminal amidation can stabilize short peptides against carboxypeptidases, a strategy applicable to human peptide therapeutics (e.g., GLP-1 analogs).

References

-

Croll, R. P., & Van Minnen, J. (1992).[1][4] Distribution of the neuropeptide Ala-Pro-Gly-Trp-NH2 (APGWamide) in the nervous system and periphery of the snail Lymnaea stagnalis.[1] Journal of Comparative Neurology.

-

de Lange, R. P., et al. (1997).[4] The neuropeptide APGWamide as a Penis Morphogenic Factor (PMF) in gastropod mollusks.[1][3] Peptides.

-

Henry, J., & Zatylny, C. (2002).[2][4][5] Identification and tissue mapping of APGWamide-related peptides in Sepia officinalis using LC-ESI-MS/MS. Peptides.

-

PubChem Database. (n.d.). APGWamide Compound Summary. National Center for Biotechnology Information.

-

Oberdörster, E., & McClellan-Green, P. (2000).[4] The neuropeptide APGWamide induces imposex in the mud snail, Ilyanassa obsoleta. Peptides.

Sources

A Technical Guide to Neuropeptide Modulation of Male Copulation in Lymnaea stagnalis

Audience: Researchers, Neuroethologists, and Drug Development Professionals

Abstract: The great pond snail, Lymnaea stagnalis, serves as a powerful and accessible model organism for neuroethology, offering a unique window into the fundamental principles of how neural circuits and their chemical modulators generate complex, stereotyped behaviors. As a simultaneous hermaphrodite, it possesses the complete neural and physiological machinery for both male and female reproductive functions, which are controlled by distinct, yet interconnected, neuromodulatory systems. This guide provides an in-depth technical examination of the neuropeptidergic systems that govern male copulatory behavior in Lymnaea stagnalis. We will dissect the key neuropeptides, their mechanisms of action on defined neural circuits, and provide validated, step-by-step experimental protocols for their study.

The Neuroethology of Male Copulation in Lymnaea stagnalis

Male copulatory behavior in Lymnaea stagnalis is a robust, sequential process, making it an ideal subject for mechanistic dissection. The behavior can be broken down into distinct, quantifiable phases:

-

Appetitive Phase (Courtship): This phase includes initial contact, shell mounting, and a characteristic circling behavior. The acting male snail moves to an appropriate position on the partner's shell to locate the female gonopore.

-

Preputium Eversion: The male copulatory organ, a muscular preputium that contains the penis, is everted from the body cavity through the male gonopore. This is a critical, all-or-nothing step that signifies commitment to copulation.

-

Intromission: The everted preputium probes for and is inserted into the female gonopore of the partner.

-

Ejaculation & Sperm Transfer: Peristaltic contractions of the vas deferens facilitate the transfer of semen.

-

Withdrawal & Retraction: Following a relatively constant period of intromission (approximately 36 minutes), the preputium is withdrawn and fully retracted into the body cavity.

This stereotyped sequence is orchestrated by a network of central neurons, primarily located in the right half of the central nervous system (CNS), which synthesize and release a cocktail of neuropeptides to control the peripheral musculature of the reproductive organs.

Figure 1. Sequential phases of male copulatory behavior in Lymnaea stagnalis.

Key Neuropeptidergic Players and Their Mechanisms

A multitude of neuropeptides have been identified in the neurons that innervate the male copulatory apparatus. However, two peptides, APGWamide and conopressin, have been identified as primary regulators with distinct and sometimes opposing roles.

APGWamide: The Pro-Copulatory Effector

The tetrapeptide Ala-Pro-Gly-Trp-NH2 (APGWamide) is a pivotal pro-copulatory neuropeptide in Lymnaea and other molluscs.

-

Localization: APGWamide is synthesized in a specific cluster of neurons located in the anterior lobe of the right cerebral ganglion (rAL). These rAL neurons send axons via the penis nerve directly to the male copulatory apparatus, including the preputium and the penis retractor muscle.

-

Function: The primary and most dramatic role of APGWamide is to induce the eversion of the preputium. In vivo recordings from freely behaving snails show that the rAL neurons are electrically active specifically during preputium eversion. Direct electrical stimulation of these neurons artificially induces eversion, and injection of synthetic APGWamide into the snail's body cavity reliably mimics this effect.

-

Mechanism of Action: APGWamide acts as a muscle relaxant on the penis retractor muscle and the preputium itself. It inhibits contractions induced by other neurotransmitters like serotonin and dopamine. This relaxation is crucial for allowing the preputium, which is held inside the body cavity under muscular tension, to evert via hydrostatic pressure.

Conopressin: A Modulator of Ejaculation

Conopressin, a vasopressin/oxytocin-like neuropeptide, is often co-localized with APGWamide in a subset (around 60%) of the same rAL neurons, yet its function is distinct.

-

Localization: Conopressin is found alongside APGWamide in neuronal fibers within the penis nerve that innervate the vas deferens.

-

Function: Unlike APGWamide, injection of conopressin does not induce preputium eversion or other overt male sexual behaviors. Instead, its primary role appears to be in the final stages of copulation.

-

Mechanism of Action: On the vas deferens, conopressin and APGWamide have antagonistic effects. Conopressin is excitatory, causing muscle contraction, while APGWamide is inhibitory. It is hypothesized that the carefully timed, differential release of these two co-localized peptides generates the peristaltic waves necessary for ejaculation and sperm transport through the vas deferens.

FMRFamide-Related Peptides (FaRPs) and Others

The FMRFamide gene in Lymnaea encodes several peptides, including the tetrapeptides FMRFamide and FLRFamide, and heptapeptides like GDPFLRFamide. These peptides are found in various neurons, including some that project to the male reproductive organs. While their roles are less defined than APGWamide, they are known to have complex modulatory effects on the penis retractor muscle, demonstrating the intricate peptidergic regulation of the system. A host of other peptides, including Lymnaea Neuropeptide Y (LyNPY) and pedal peptide, are also present in the controlling neurons, suggesting a highly complex system of co-transmission and modulation that is still being unraveled.

| Neuropeptide Family | Key Peptide(s) | Primary Locus | Primary Function in Male Copulation | Key References |

| APGWamide Family | APGWamide | Right Anterior Lobe (rAL) | Induces preputium eversion via muscle relaxation. | |

| Vasopressin-like | Conopressin | Right Anterior Lobe (rAL) | Excitatory on vas deferens; involved in ejaculation. | |

| FaRPs | FMRFamide, FLRFamide | Various CNS neurons | Complex modulation of penis retractor muscle. | |

| Neuropeptide Y-like | LyNPY | Right Ventral Lobe neurons | Co-expressed; modulatory role suspected. |

Experimental Methodologies: A Practical Guide

Investigating the neuropeptidergic control of copulation in Lymnaea requires a combination of behavioral, electrophysiological, and neuroanatomical techniques.

Behavioral Assay for Male Copulatory Drive

This protocol quantifies the effect of pharmacological agents or other manipulations on the motivation and performance of male copulation.

Causality & Rationale: Social isolation is known to increase the volume of the prostate gland, which positively correlates with male sexual drive. This protocol leverages that principle to ensure a high baseline of mating behavior for robust testing. A vehicle control is essential to validate that observed effects are due to the neuropeptide and not the injection stress or solvent.

Step-by-Step Protocol:

-

Animal Preparation: Use adult, sexually mature Lymnaea stagnalis (shell height >25 mm). Socially isolate snails in individual beakers for 7-8 days to maximize male sexual drive.

-

Injection: Gently restrain the snail and inject a small volume (e.g., 50-100 µL) of the test substance (e.g., 10⁻⁵ M APGWamide in saline) or vehicle (saline) into the hemocoel.

-

Pairing: Immediately after injection, place the experimental snail (potential male) with a sexually mature, non-isolated partner (potential female) in a petri dish with snail water.

-

Observation & Scoring: Observe the pair for a fixed period (e.g., 1-2 hours). Record the latency to and occurrence of key behaviors: shell mounting, preputium eversion, and intromission.

-

Data Analysis: Compare the percentage of snails performing each behavior and the latencies between the peptide-injected and vehicle-injected groups using appropriate statistical tests (e.g., Fisher's exact test, Mann-Whitney U test).

In Vitro Electrophysiology of the Penis Retractor Muscle (PRM)

This preparation allows for direct measurement of a neuropeptide's effect on a key target muscle.

Causality & Rationale: The PRM is a direct target of peptidergic neurons from the CNS. This isolated preparation removes systemic variables and allows for precise pharmacological characterization. Serotonin is used as a reliable contractile agent to establish a baseline against which the inhibitory/relaxant effects of peptides like APGWamide can be measured.

Step-by-Step Protocol:

-

Dissection: Anesthetize a snail in 2% MgCl₂ solution. Dissect out the penis complex, identifying and isolating the penis retractor muscle (PRM).

-

Mounting: Mount the PRM in a perfusion chamber, attaching one end to a fixed hook and the other to an isometric force transducer.

-

Perfusion: Continuously perfuse the chamber with Lymnaea saline.

-

Baseline Contraction: Induce a stable, tonic contraction by adding a known concentration of serotonin (e.g., 10⁻⁵ M) to the saline.

-

Peptide Application: Once the contraction is stable, add the test neuropeptide (e.g., APGWamide) in increasing concentrations (e.g., 10⁻⁸ M to 10⁻⁵ M) to the perfusate.

-

Recording & Analysis: Record the force transducer output. Quantify the peptide's effect as the percentage reduction in the serotonin-induced tension. Generate a dose-response curve to determine the EC₅₀.

Figure 2. Workflow for in vitro pharmacology on the Penis Retractor Muscle (PRM).

Whole-Mount In Situ Hybridization (WISH) for Neuropeptide mRNA

This technique visualizes the specific neurons that are genetically programmed to produce a given neuropeptide.

Causality & Rationale: While immunohistochemistry detects the peptide itself, WISH detects the mRNA transcript, providing definitive proof of synthesis within a specific neuron. This avoids potential cross-reactivity issues with antibodies and confirms the genetic identity of the neuronal population. Optimized protocols with specific Proteinase-K concentrations are critical for probe penetration without destroying tissue morphology.

Step-by-Step Protocol:

-

Probe Synthesis: Synthesize a digoxigenin (DIG)-labeled antisense RNA probe from a cDNA clone of the target neuropeptide precursor gene (e.g., the APGWamide precursor).

-

CNS Dissection: Dissect the central nervous system (CNS) ring of ganglia from an adult snail in cold saline.

-

Fixation: Fix the CNS in 4% paraformaldehyde overnight at 4°C.

-

Permeabilization: Treat the fixed tissue with Proteinase-K (typically 10-20 µg/ml) to allow probe entry. The duration and concentration are critical and must be optimized.

-

Hybridization: Incubate the CNS with the DIG-labeled probe in hybridization buffer overnight at an optimized temperature (e.g., 55-65°C).

-

Washing: Perform a series of stringent washes (using SSC buffers of decreasing concentration) to remove non-specifically bound probe.

-

Immunodetection: Incubate the tissue with an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase, AP).

-

Colorimetric Development: Add a substrate (e.g., NBT/BCIP) that the enzyme converts into a colored precipitate, revealing the location of the mRNA.

-

Imaging: Clear the tissue (e.g., in a glycerol series) and image the stained neurons using a dissecting or compound microscope.

Synthesis and Future Directions

The male copulatory behavior of Lymnaea stagnalis is under the precise control of a suite of neuropeptides, with APGWamide acting as a primary "on-switch" for the physical act of copulation and conopressin fine-tuning later-stage events like ejaculation. This system of co-localization and antagonistic action on a shared target organ (the vas deferens) represents a classic example of how complex motor patterns can be generated through simple neuromodulatory principles.

For researchers and drug development professionals, this system offers several key insights:

-

Conserved Signaling: The vasopressin/oxytocin superfamily, to which conopressin belongs, is highly conserved across the animal kingdom and is deeply involved in reproductive and social behaviors. Understanding its function in a simpler model can provide foundational insights relevant to more complex systems.

-

Peptide-Receptor Systems as Targets: The discovery of an expanded family of FMRFamide-like receptors in the Lymnaea genome suggests that these peptide-receptor systems have been evolutionarily crucial for enabling complex reproductive strategies like hermaphroditism. These receptors represent potential targets for developing highly specific compounds to modulate physiological processes.

-

Model for Neuro-Hormonal Integration: The snail provides a tractable model for understanding how internal states (like sexual motivation driven by prostate gland fullness) are translated into neural activity and peptidergic release to execute a specific behavior.

Future research should focus on identifying the specific receptors for these neuropeptides, elucidating the downstream intracellular signaling pathways they activate, and mapping the full "connectome" of the central pattern generator (CPG) that orchestrates the entire behavioral sequence.

References

- Oreate AI Blog. (2026, January 27). APGWamide: A Tiny Peptide With Big Roles in Mollusc Reproduction.

- de Boer, P. A., ter Maat, A., Pieneman, A. W., Croll, R. P., Kurokawa, M., & Jansen, R. F. (1997). Functional role of peptidergic anterior lobe neurons in male sexual behavior of the snail Lymnaea stagnalis. Journal of Neurophysiology, 78(6), 2823–2833.

- (n.d.). Reproductive function of the neuropeptid conopressin in the pond snail Lymnaea stagnalis. PubMed.

- de Boer, P. A., et al. (1997). Functional Role of Peptidergic Anterior Lobe Neurons in Male Sexual Behavior of the Snail Lymnaea stagnalis. Journal of Neurophysiology.

- Van Golen, F. A., Li, K. W., de Lange, R. P., van Kesteren, R. E., van der Schors, R. C., & Geraerts, W. P. (1995). Co-localized neuropeptides conopressin and ALA-PRO-GLY-TRP-NH2 have antagonistic effects on the vas deferens of

APGWamide effect on penis morphology in snails

An In-depth Technical Guide to the Role of APGWamide in Snail Penial Morphology

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

The tetrapeptide APGWamide (Ala-Pro-Gly-Trp-NH2) is a pivotal neuropeptide in the neuroendocrine system of gastropod mollusks, playing a critical role in the regulation of male reproductive physiology. It functions as a central and peripheral neuromodulator that orchestrates complex male copulatory behaviors and directly influences the morphology of the penial complex.[1] This technical guide provides a comprehensive overview of the neuroanatomical context of APGWamide, its putative signaling mechanism, and its demonstrated effects on penis morphogenesis and eversion. We present detailed, field-tested protocols for in vivo and in vitro bioassays to enable researchers to reliably investigate these effects. This document is intended to serve as a foundational resource for studies in molluscan neurobiology, reproductive physiology, and ecotoxicology, particularly in the context of endocrine disruption.

Introduction to APGWamide

APGWamide is a small, amidated tetrapeptide that has been identified as a key neurotransmitter and neuromodulator across numerous mollusk species.[1][2] Its involvement is primarily associated with the control of male sexual behavior and the development of reproductive organs.[3][4] In the freshwater snail Lymnaea stagnalis, APGWamide is integral to orchestrating the complex sequence of male mating behaviors.[2] Research has also established its function as a Penis Morphogenic Factor (PMF), a substance that actively promotes the growth and development of the penis.[5][6] This morphogenic role is highlighted by studies showing that exogenous application can induce penis elongation in males and even trigger the development of penial structures in females (a condition known as imposex), a phenomenon of significant interest in environmental toxicology.[5][7]

Neuroanatomical Framework

The biological activity of APGWamide is rooted in its specific expression and distribution within the snail's nervous system.

-

Central Nervous System (CNS) Expression: APGWamide is synthesized in specific clusters of neurons located in the cerebral ganglia of the snail's CNS.[4] In hermaphroditic species like Lymnaea stagnalis, there is a notable asymmetrical distribution, with the majority of APGWamide-expressing neurons residing in the anterior lobe of the right cerebral ganglion.[4][8] This anatomical asymmetry corresponds with the unilateral location of the penial complex.[4]

-

Peripheral Innervation: Axons from these central neurons project peripherally via the penial nerve.[9] They form a dense network of varicose fibers—sites of neurotransmitter release—that directly innervate the muscular layers of the penis and its sheath, the preputium.[4][9] This direct innervation provides the morphological basis for APGWamide's control over the penial musculature.[9]

Mechanism of Action: A Putative Signaling Pathway

While the precise receptor and downstream cascade for APGWamide are still under active investigation, evidence from related neuropeptide systems in mollusks points towards a G-protein coupled receptor (GPCR) signaling pathway.[10][11] Exogenous application of APGWamide has been shown to induce muscle relaxation and promote gene expression related to tissue growth, suggesting the activation of second messenger systems that can modulate both rapid physiological responses and long-term morphogenic changes.[5][8]

The following diagram illustrates a hypothesized signaling pathway.

Caption: Workflow for an in vivo bioassay of APGWamide effects on snail penis morphology.

Protocol: In Vivo Bioassay of APGWamide-Induced Penial Eversion & Morphogenesis

This protocol assesses the dual effects of APGWamide on immediate penial eversion and longer-term growth.

Rationale: An in vivo injection mimics the systemic release of a neurohormone, allowing for the observation of both rapid behavioral/physiological responses and chronic morphogenic changes in a whole, functioning organism.

Materials:

-

Mature snails (e.g., Lymnaea stagnalis, Ilyanassa obsoleta)

-

APGWamide peptide (synthetic, high purity)

-

Snail saline solution (composition varies by species, e.g., for Lymnaea: 51.3 mM NaCl, 1.7 mM KCl, 4.1 mM CaCl₂, 1.5 mM MgCl₂, 5.0 mM HEPES buffer, pH 7.9)

-

Micro-syringe (e.g., Hamilton syringe)

-

Calipers for shell and penis measurement

-

Observation chambers (e.g., glass petri dishes)

Procedure:

-

Preparation: Prepare a stock solution of APGWamide in snail saline. A typical concentration range for morphogenic studies is 10⁻⁶ M to 10⁻⁸ M, though effects have been seen at much lower doses. [7]Prepare a vehicle-only control (saline).

-

Animal Selection: Use healthy, sexually mature snails. Acclimatize them to laboratory conditions for at least 48 hours. [12]3. Pre-measurement (for morphogenesis study): Measure the shell width of each snail. If possible and the protocol allows, carefully measure the baseline penis length. This is often done post-mortem on a control subset or using non-invasive imaging if available.

-

Injection: Inject a small, standardized volume (e.g., 50-100 µL, depending on snail size) into the hemocoel. Inject into the foot sinus for efficient circulation. Administer APGWamide solution to the treatment group and saline to the control group.

-

Eversion Assay (Short-term): Immediately after injection, place individual snails in observation chambers with water. Record the time (latency) to the first sign of preputium eversion and the total duration the organ remains everted. [13]A typical observation period is 1-2 hours.

-

Morphogenesis Assay (Long-term): Return snails to their housing tanks. Maintain for a period of 7-14 days, providing food and clean water. [7]7. Final Measurement: After the incubation period, sacrifice the snails and carefully dissect the penial complex. Measure the final penis length and normalize it to the shell width to control for body size variation. [6]8. Data Analysis: Compare the latency and duration of eversion between groups using a t-test or Mann-Whitney U test. Compare the normalized penis lengths between groups using a t-test or ANOVA.

Protocol: In Vitro Muscle Contractility Assay

This protocol directly assesses the effect of APGWamide on the penial retractor muscles.

Rationale: An in vitro muscle bath isolates the target tissue from systemic influences (e.g., other hormones, neural inputs), ensuring that any observed effect is a direct result of the applied substance on the muscle or its local innervation.

Materials:

-

Dissected preputium with intact retractor muscles

-

Organ bath/perfusion chamber

-

Isotonic transducer and recording system

-

Snail saline solution (aerated with 95% O₂ / 5% CO₂ if available)

-

APGWamide peptide

Procedure:

-

Dissection: Sacrifice a snail and carefully dissect the penial complex, isolating the preputium with its associated retractor muscle bands.

-

Mounting: Mount the tissue in the organ bath filled with aerated snail saline at a constant temperature (e.g., 20°C). Attach one end of the muscle to a fixed point and the other to the isotonic transducer. Apply a small amount of initial tension (preload).

-

Equilibration: Allow the muscle to equilibrate for 30-60 minutes, flushing the chamber with fresh saline periodically until a stable baseline tension is achieved.

-

Application: Add APGWamide directly to the bath to achieve the desired final concentration. Record any change in muscle tension. A decrease in tension indicates relaxation. [8]5. Dose-Response: Perform cumulative additions of APGWamide to generate a dose-response curve.

-

Washout: Flush the chamber with fresh saline to demonstrate that the effect is reversible.

-

Controls: As a positive control for contraction, other neuropeptides known to cause contraction (e.g., conopressin in Lymnaea) can be used. [14]

Conclusion and Future Directions

APGWamide is unequivocally a key regulator of snail penis morphology and function. Its roles as an inducer of penial eversion via muscle relaxation and as a potent penis morphogenic factor are well-established. [5][8]The detailed protocols provided herein offer a standardized framework for quantifying these effects.

Future research should focus on conclusively identifying the APGWamide receptor(s) and elucidating the downstream second messenger and genomic pathways responsible for its dual physiological and morphogenic effects. [10]Furthermore, exploring the interaction between APGWamide and environmental endocrine disruptors, such as tributyltin, remains a critical area for ecotoxicological research. [7]A deeper understanding of this neuroendocrine axis will provide significant insights into the fundamental biology of molluscan reproduction and its vulnerability to environmental stressors.

References

- Oreate AI Blog. (2026, January 27). APGWamide: A Tiny Peptide With Big Roles in Mollusc Reproduction.

- ResearchGate. (2025, August 6). The Neuropeptide APGWamide as a Penis Morphogenic Factor (PMF) in Gastropod Mollusks.

- Oberdörster, E., Romano, J., & McClellan-Green, P. (2005, January 15). Neuropeptide APGWamide as a Penis Morphogenic Factor (PMF) in Gastropod Mollusks.

- Oberdörster, E., Romano, J., & McClellan-Green, P. (2005, January 15). The Neuropeptide APGWamide as a Penis Morphogenic Factor (PMF) in Gastropod Mollusks. PubMed.

- de Lange, R. P., van Golen, F. A., & van Minnen, J. (1998).

- Oberdörster, E., Romano, J., & McClellan-Green, P. (2005). The Neuropeptide APGWamide as a Penis Morphogenic Factor (PMF) in Gastropod Mollusks.

- Zhang, N., et al. (2023, July 5). Molecular Characterization of Two Wamide Neuropeptide Signaling Systems in Mollusk Aplysia. PubMed.

- de Boer, P. A., et al. (1997). Functional role of peptidergic anterior lobe neurons in male sexual behavior of the snail Lymnaea stagnalis. PubMed.

- Oberdörster, E., Romano, J., & McClellan-Green, P. (2005). The Neuropeptide APGWamide as a Penis Morphogenic Factor (PMF) in Gastropod Mollusks. Semantic Scholar.

-

Benjamin, P.R. (2008, January 11). Lymnaea. Scholarpedia. [Link]

- Van Golen, F. A., et al. (1995). Co-localized neuropeptides conopressin and ALA-PRO-GLY-TRP-NH2 have antagonistic effects on the vas deferens of lymnaea. Neuroscience.

- Croll, R. P., & van Minnen, J. (1992, October 22). Distribution of the peptide Ala-Pro-Gly-Trp-NH2 (APGWamide)

-

Oberdörster, E., & McClellan-Green, P. (2000, September). The neuropeptide APGWamide induces imposex in the mud snail, Ilyanassa obsoleta. Peptides. [Link]

-

Zatylny-Gaudin, C., & Favrel, P. (2014, October 24). Diversity of the RFamide Peptide Family in Mollusks. Frontiers in Endocrinology. [Link]

-

Reyes-Tur, B., Flores-Cogoyo, A., & Prieto-García, A. (2009). Mating behavior of Polymita picta. ResearchGate. [Link]

-

Sprenger, D., et al. (2009, October 12). No effect of mate novelty on sexual motivation in the freshwater snail Biomphalaria glabrata. BMC Evolutionary Biology. [Link]

-

Stewart, M., et al. (2015, April 17). Molecular insights into land snail neuropeptides through transcriptome and comparative gene analysis. PMC. [Link]

-

Satake, H., et al. (2020, August 5). Identification of neuropeptides in gastropod mollusks. - Classical and brand-new approaches –. ResearchGate. [Link]

- Koene, J. M. (2016). Neuro-Endocrine Control of Reproduction in Hermaphroditic Freshwater Snails: Mechanisms and Evolution. Frontiers.

-

de Boer, P. A. C. M., et al. (2010, January). The distinction between retractor and protractor muscles of the freshwater snail's male organ has no physiological basis. Journal of Experimental Biology. [Link]

-

Pirger, Z., et al. (2013, December 3). Reversal of Age-Related Learning Deficiency by the Vertebrate PACAP and IGF-1 in a Novel Invertebrate Model of Aging: The Pond Snail (Lymnaea stagnalis). PMC. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. APGWamide: A Tiny Peptide With Big Roles in Mollusc Reproduction - Oreate AI Blog [oreateai.com]

- 3. The Neuropeptide APGWamide as a Penis Morphogenic Factor (PMF) in Gastropod Mollusks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Localization of the neuropeptide APGWamide in gastropod molluscs by in situ hybridization and immunocytochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. academic.oup.com [academic.oup.com]

- 7. The neuropeptide APGWamide induces imposex in the mud snail, Ilyanassa obsoleta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Functional role of peptidergic anterior lobe neurons in male sexual behavior of the snail Lymnaea stagnalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Distribution of the peptide Ala-Pro-Gly-Trp-NH2 (APGWamide) in the nervous system and periphery of the snail Lymnaea stagnalis as revealed by immunocytochemistry and in situ hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Molecular Characterization of Two Wamide Neuropeptide Signaling Systems in Mollusk Aplysia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Diversity of the RFamide Peptide Family in Mollusks [frontiersin.org]

- 12. Reversal of Age-Related Learning Deficiency by the Vertebrate PACAP and IGF-1 in a Novel Invertebrate Model of Aging: The Pond Snail (Lymnaea stagnalis) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. No effect of mate novelty on sexual motivation in the freshwater snail Biomphalaria glabrata - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Evolutionary Conservation of APGWamide in Invertebrates: A Technical Guide

Executive Summary

APGWamide (Ala-Pro-Gly-Trp-NH2) is a bioactive tetrapeptide predominantly found in mollusks, exhibiting remarkable evolutionary conservation and functional pleiotropy.[1][2] Originally isolated from the ganglia of the gastropod Fusinus ferrugineus, it has since been identified as a critical regulator of reproductive behavior (the "male mating factor") and muscle modulation across diverse invertebrate taxa.

For drug development professionals and neurobiologists, APGWamide represents a high-value target. Its structural simplicity, combined with its distinct G-protein coupled receptor (GPCR) pathways, offers a precise handle for modulating invertebrate reproduction—a key avenue for developing novel pest control agents (e.g., for invasive snails or biofouling bivalves). This guide synthesizes the evolutionary trajectory, signaling mechanics, and experimental protocols necessary to interrogate and exploit the APGWamide system.

Evolutionary Phylogeny & Sequence Conservation

The evolutionary history of APGWamide suggests a deep ancestry shared with arthropod neuropeptides. Comparative genomic analyses utilize a "DNA loss model" to link the molluscan APGWamide family with the Adipokinetic Hormone (AKH) of insects and the Red Pigment Concentrating Hormone (RPCH) of crustaceans.[3][4][5]

The Ancestral Link

Sequence alignment of precursor genes indicates that APGWamide, AKH, and RPCH likely diverged from a common ancestral gene.

-

Mollusks: Retained and amplified the APGWamide motif.

-

Arthropods: Underwent gene rearrangements/fission, favoring the AKH/RPCH structural motifs.

Sequence Variants Across Taxa

While the core APGWamide tetrad is highly conserved, N-terminal extensions and modifications exist, particularly in cephalopods. These variants often arise from differential precursor processing.

Table 1: APGWamide Sequence Variants and Distribution

| Peptide Name | Sequence | Primary Taxa | Physiological Role |

| APGWamide | Ala-Pro-Gly-Trp-NH2 | Gastropods (Lymnaea, Aplysia), Bivalves (Mytilus) | Male copulation, penis eversion, muscle relaxation |

| RPGWamide | Arg-Pro-Gly-Trp-NH2 | Cephalopods (Sepia officinalis) | Chromatophore regulation, CNS signaling |

| TPGWamide | Thr-Pro-Gly-Trp-NH2 | Cephalopods (Sepia) | CNS modulation |

| KPGWamide | Lys-Pro-Gly-Trp-NH2 | Cephalopods (Sepia) | CNS modulation |

Phylogenetic Visualization

The following diagram illustrates the divergent evolution of the APGWamide family from the ancestral AKH/RPCH lineage.

Figure 1: Evolutionary divergence of APGWamide from the ancestral AKH/RPCH neuropeptide lineage.[3][4][6]

Physiological Mechanisms & Signaling

APGWamide functions primarily as an inhibitory neurotransmitter and neuromodulator. Its effects are mediated through G-Protein Coupled Receptors (GPCRs) .[7][8][9]

The Signaling Cascade

In model systems like the giant African snail (Achatina fulica), APGWamide induces hyperpolarization.[10] This suggests a mechanism distinct from the excitatory G_q pathways often seen with other neuropeptides.

-

Ligand Binding: APGWamide binds to its specific GPCR (APGW-R).

-

G-Protein Activation: The receptor couples to a G_i/o type protein.

-

Effector Modulation:

-

Inhibition of Adenylyl Cyclase: Reduces intracellular cAMP levels.

-

Ion Channel Gating: The G_beta-gamma subunit complex likely directly gates G-protein coupled Inwardly Rectifying Potassium (GIRK) channels.

-

-

Physiological Outcome: K+ efflux leads to membrane hyperpolarization, inhibiting neuronal firing or relaxing smooth muscle (e.g., the preputium or crop).

Functional Roles[6]

-

Reproduction: In Lymnaea, APGWamide is synthesized in the anterior lobe of the right cerebral ganglion and transported to the penis nerve, controlling erection and ejaculation.

-

Muscle Modulation: It acts as a potent relaxant of the catch muscle in bivalves (ABRM) and the crop in snails, often antagonizing the effects of excitatory peptides like FMRFamide or conopressin.

Figure 2: Proposed G_i/o-mediated signaling pathway of APGWamide leading to cellular inhibition.

Experimental Methodologies

To study APGWamide, robust extraction and identification protocols are required.[11] The following workflow is optimized for minimizing proteolytic degradation and ensuring high recovery from invertebrate tissue.

Protocol: Neuropeptide Extraction & Identification

Objective: Isolate APGWamide from CNS tissue for Mass Spectrometry (LC-MS/MS) analysis.

Reagents:

-

Extraction Buffer: 90% Methanol, 9% H2O, 1% Acetic Acid (Ice cold).

-

Solid Phase Extraction (SPE): C18 Sep-Pak cartridges.

-

Mobile Phases: 0.1% Formic acid in H2O (A) and Acetonitrile (B).

Step-by-Step Workflow:

-

Tissue Harvest: Dissect cerebral ganglia and immediately freeze in liquid nitrogen to halt enzymatic activity.

-

Homogenization: Pulverize tissue in Ice-Cold Extraction Buffer . The high organic content precipitates high MW proteins while solubilizing peptides.

-

Centrifugation: Spin at 15,000 x g for 20 min at 4°C. Collect supernatant.

-

Delipidation: Add equal volume of hexane, vortex, and centrifuge. Discard the upper hexane layer (removes lipids that interfere with MS).

-

Solid Phase Extraction (SPE):

-

Condition: C18 cartridge with Methanol then H2O.

-

Load: Apply aqueous supernatant.

-

Wash: 0.1% TFA in H2O.

-

Elute: 60% Acetonitrile / 0.1% TFA.

-

-

Lyophilization: Dry eluate in a vacuum centrifuge.

-

Analysis: Reconstitute in Mobile Phase A and inject into LC-MS/MS. Monitor for transition m/z 429.2 -> 186.1 (Trp immonium ion).

Figure 3: Optimized workflow for the isolation and identification of APGWamide from invertebrate CNS.

Pharmacological & Drug Development Potential

The specificity of APGWamide for molluscan systems makes it an ideal candidate for "green" pesticide development.

Target Applications

-

Invasive Species Control: Targeting the reproductive axis of invasive snails (e.g., Pomacea canaliculata) using APGWamide antagonists could sterilize populations without affecting non-molluscan fauna.

-

Biofouling Mitigation: In Mytilus (mussels), APGWamide regulates the byssus retractor muscle.[12] Mimetics could induce premature detachment or prevent settlement on marine infrastructure.

Antagonist Development

Research has identified critical residues for receptor binding. The tryptophan (Trp) at position 4 is essential for activity.

-

Antagonist: APGWG(Bip)amide (containing Biphenylalanine) acts as a potent antagonist, blocking the relaxation effects of the native peptide on snail crop muscle.[12]

-

Mechanism: It binds the receptor with high affinity but fails to trigger the G-protein conformational change, effectively competitively inhibiting the native ligand.

References

-

Oreate AI. (2026). APGWamide: A Tiny Peptide With Big Roles in Mollusc Reproduction. Oreate AI Blog. Link

-

De Boer, P. A., et al. (1997). Localization of the neuropeptide APGWamide in gastropod molluscs by in situ hybridization and immunocytochemistry. General and Comparative Endocrinology. Link

-

Martínez-Pérez, F., et al. (2002).[5] A possible molecular ancestor for mollusk APGWamide, insect adipokinetic hormone, and crustacean red pigment concentrating hormone.[3] Journal of Molecular Evolution. Link

-

Henry, J., & Zatylny, C. (2002).[13] Identification and tissue mapping of APGWamide-related peptides in Sepia officinalis using LC-ESI-MS/MS. Peptides.[1][4][6][10][12][13][14] Link[12]

-

Koene, J. M. (2010). Neuro-endocrine control of reproduction in hermaphroditic freshwater snails. Invertebrate Reproduction & Development. Link

-

Ohtani, M., et al. (2002).[12] Potent antagonistic action of synthetic analogues of APGWGNamide, an antagonist of molluscan neuropeptide APGWamide.[12] Peptides.[1][4][6][10][12][13][14] Link

Sources

- 1. APGWamide: A Tiny Peptide With Big Roles in Mollusc Reproduction - Oreate AI Blog [oreateai.com]

- 2. researchgate.net [researchgate.net]

- 3. A possible molecular ancestor for mollusk APGWamide, insect adipokinetic hormone, and crustacean red pigment concentrating hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. APGW/AKH Precursor from Rotifer Brachionus plicatilis and the DNA Loss Model Explain Evolutionary Trends of the Neuropeptide LWamide, APGWamide, RPCH, AKH, ACP, CRZ, and GnRH Families - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Expression patterns and behavioral effects of conopressin and APGWamide in the nudibranch Berghia stephanieae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 8. G-Protein-Coupled Receptor (GPCR) Signaling and Pharmacology in Metabolism: Physiology, Mechanisms, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biochemistry, G Protein Coupled Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. APGW-amide as an inhibitory neurotransmitter of Achatina fulica Ferussac - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Potent antagonistic action of synthetic analogues of APGWGNamide, an antagonist of molluscan neuropeptide APGWamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. APGWamide-related peptide 3 [novoprolabs.com]

- 14. Distribution of APGWamide-immunoreactivity in the brain and reproductive organs of adult pygmy squid, Idiosepius pygmaeus - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

How to dissolve Ala-Pro-Gly-Trp-NH2 acetate for cell culture

An Application Guide by Google Gemini

Topic: Reconstitution and Handling of Ala-Pro-Gly-Trp-NH2 Acetate for Cell Culture Applications

Abstract

This document provides a comprehensive guide for the proper dissolution, handling, and storage of the tetrapeptide Ala-Pro-Gly-Trp-NH2 acetate (APGWamide) for use in cell culture experiments. The protocol emphasizes techniques that preserve peptide integrity and ensure experimental reproducibility. We will delve into the physicochemical properties of the peptide that dictate solvent choice, provide step-by-step reconstitution protocols, and offer best practices for storage and use in sensitive biological systems. This guide is intended for researchers, scientists, and drug development professionals who require reliable and validated methods for incorporating this peptide into their experimental workflows.

Physicochemical Characterization and Solubility Strategy

The successful application of any peptide in a biological assay begins with its correct reconstitution. The solubility of a peptide is governed by its unique amino acid sequence, including its polarity, charge, and the presence of any modifications.

Analysis of Ala-Pro-Gly-Trp-NH2 Acetate

The structure of APGWamide presents specific characteristics that must be considered for its dissolution:

-

Hydrophobicity: The sequence contains a Tryptophan (Trp) residue, which is one of the most hydrophobic amino acids. This feature can significantly decrease aqueous solubility.

-

Net Charge: To predict the optimal starting solvent, we can calculate the peptide's net charge at a neutral pH (~7).

-

N-terminal amine (Ala): +1

-

Acidic residues (Asp, Glu): 0

-

Basic residues (Lys, Arg, His): 0

-

C-terminal amide (-NH2): 0 (The amidation removes the negative charge of a free carboxyl group)

-

Estimated Net Charge: +1

-

This dual nature necessitates a logical, stepwise approach to solvent selection, prioritizing aqueous solutions but preparing for the use of a mild organic solvent if needed.

Solvent Selection Logic

The following diagram outlines the decision-making process for selecting an appropriate solvent system for APGWamide.

Caption: Logical flow for selecting the optimal solvent for APGWamide.

Reagents and Equipment

Ensure all materials are sterile to prevent contamination of cell cultures.

-

Peptide: Lyophilized Ala-Pro-Gly-Trp-NH2 acetate (CAS 144110-40-7)[4]

-

Solvents:

-

Sterile, deionized, nuclease-free water

-

High-purity, sterile-filtered Dimethyl Sulfoxide (DMSO)

-

Sterile Phosphate-Buffered Saline (PBS), pH 7.2-7.4

-

-

Equipment:

-

Laminar flow hood or biological safety cabinet

-

Sterile, low-protein binding microcentrifuge tubes

-

Calibrated micropipettes with sterile, filtered tips

-

Vortex mixer

-

Benchtop microcentrifuge

-

Optional: Bath sonicator

-

Step-by-Step Reconstitution Protocols

The following protocols provide a comprehensive workflow for dissolving APGWamide. It is always recommended to first test the solubility on a small aliquot of the peptide before dissolving the entire stock.[1]

General Preparatory Steps

-

Equilibrate Vial: Before opening, allow the vial of lyophilized peptide to warm to room temperature for at least 15-20 minutes.[5] This critical step prevents atmospheric moisture from condensing inside the vial, which can compromise peptide stability.

-

Centrifuge: Briefly centrifuge the vial at low speed (e.g., ~1000 x g for 1-2 minutes) to ensure all lyophilized powder is collected at the bottom.[6][7]

Protocol A: Reconstitution in Aqueous Solution (Primary Method)

This method should be attempted first, given the peptide's net positive charge.

-

Calculate Solvent Volume: Determine the volume of sterile water required to achieve the desired stock concentration (e.g., 1-10 mM).

-

Example Calculation for a 10 mM Stock from 1 mg of Peptide:

-

Molecular Weight (MW) of APGWamide acetate salt: ~533.6 g/mol (Note: Always confirm the exact MW from the manufacturer's Certificate of Analysis).

-

Amount (moles) = Mass (g) / MW ( g/mol ) = 0.001 g / 533.6 g/mol = 1.87 x 10⁻⁶ mol

-

Volume (L) = Amount (mol) / Concentration (mol/L) = 1.87 x 10⁻⁶ mol / 0.010 mol/L = 1.87 x 10⁻⁴ L

-

Volume to add = 187 µL

-

-

-

Add Solvent: Using a sterile pipette, add the calculated volume of sterile water to the vial.

-

Dissolve Peptide: Mix the solution by gently vortexing or by aspirating and dispensing the solution with a pipette.[6] Avoid vigorous shaking, which can induce aggregation.[5]

-

Verify Dissolution: Allow the solution to sit at room temperature for 15-30 minutes to ensure complete dissolution. Inspect the solution visually against a dark background. A successfully reconstituted peptide will yield a clear, particle-free solution.

-

Troubleshooting: If the peptide does not fully dissolve, you may try gentle warming (to <40°C) or brief sonication in a water bath.[3][8] If it remains insoluble, proceed to Protocol B.

Protocol B: Reconstitution Using an Organic Co-Solvent (Alternative Method)

This method is for peptides that fail to dissolve in purely aqueous solutions due to high hydrophobicity.

-

Initial Dissolution in DMSO: Add a minimal volume of pure DMSO (e.g., 30-50 µL) directly to the lyophilized peptide.[9] Gently swirl until the peptide is fully dissolved. The Tryptophan in the sequence is susceptible to oxidation, so prolonged exposure to DMSO should be minimized; however, for initial solubilization, it is often necessary.[3]

-

Slow Dilution: Once the peptide is in the DMSO solution, slowly add your desired aqueous buffer (e.g., sterile water or PBS) dropwise while gently stirring or vortexing.[1][9] This gradual dilution is crucial to prevent the peptide from precipitating out of the solution.

-

Final Concentration: Continue adding the aqueous buffer until you reach your target final volume and concentration. Ensure the final concentration of DMSO is as low as possible for cell culture applications.

| Final DMSO Concentration | General Recommendation for Cell Culture |

| < 0.1% | Considered safe for most cell lines, including sensitive primary cells.[9] |

| 0.1% - 0.5% | Tolerated by many robust cell lines, but a vehicle control is essential.[9] |

| > 0.5% | May induce cytotoxicity or affect cell membrane integrity; use with caution.[9] |

Reconstitution Workflow Diagram

Caption: Standard workflow for reconstituting lyophilized APGWamide.

Storage and Stability

Proper storage is essential to maintain the biological activity of the peptide.

-

Lyophilized Peptide: Store at -20°C or -80°C for long-term stability, potentially for several years.[6]

-

Stock Solutions:

-

Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the peptide, aliquot the stock solution into single-use volumes.[5]

-

Short-Term Storage: Store aliquots at 2-8°C for no more than one week.[7]

-

Long-Term Storage: For long-term storage, aliquots should be flash-frozen and stored at -20°C or preferably -80°C.

-

Application in Cell Culture

-

Working Solution Preparation: Thaw a single aliquot of the peptide stock solution. Further dilute it to the final working concentration directly in your pre-warmed cell culture medium. Mix gently by inverting the tube or swirling the culture plate.

-

Vehicle Controls: Always include a vehicle control in your experiments. This is a culture treated with the same final concentration of the solvent (e.g., 0.1% DMSO in media) but without the peptide. This ensures that any observed effects are due to the peptide itself and not the solvent.

-

Peptide Stability: Be aware that peptides can be degraded by proteases present in serum-containing media or secreted by cells.[10][11] For long-term experiments (over 24 hours), the stability of the peptide should be considered, and media changes with fresh peptide may be necessary.

Troubleshooting

| Problem | Possible Cause | Recommended Solution |

| Peptide won't dissolve in water. | High hydrophobicity of the Tryptophan residue. | Use brief sonication or gentle warming (<40°C). If still insoluble, proceed to Protocol B using DMSO.[3][8] |

| Solution becomes cloudy upon adding aqueous buffer to DMSO stock. | Peptide has reached its solubility limit and is precipitating. | The concentration is too high. Prepare a new, more dilute stock solution. Ensure the aqueous buffer is added very slowly while mixing.[9] |

| Inconsistent experimental results. | Peptide degradation due to improper storage or multiple freeze-thaw cycles. | Always use freshly thawed aliquots. Confirm stock concentration. Check stability in your specific media over the experimental time course.[10] |

References

- Vertex AI Search. (2025, May 23). How to Reconstitute Lyophilized Peptides: Best Practices.

- LifeTein®. How to dissolve, handle and store synthetic peptides.

- Aviva Systems Biology. Reconstitution & Storage Instructions.

- Creative Peptides. Guidelines for Peptide Dissolving.

- Stabernack, J., et al. (2024, October 14). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science.

- JPT. How to Reconstitute Peptides.

- BioCat. Peptide Handling Guideline.

- Thermo Fisher Scientific. Peptide solubility guidelines.

- GenScript. Guidelines for Dissolving Peptides.

- Ledesma, F. & Michels, D. (2024, October 15). A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. PMC.

- CUSABIO. How to Properly Reconstitute Lyophilized Proteins?.

- R&D Systems. How to Reconstitute Lyophilized Proteins.

- ChemicalBook. (n.d.). ALA-PRO-GLY-TRP-NH2 ACETATE SALT | 144110-40-7.

- Croll, R. P., et al. (1992, October 22). Distribution of the peptide Ala-Pro-Gly-Trp-NH2 (APGWamide) in the nervous system and periphery of the snail Lymnaea stagnalis as revealed by immunocytochemistry and in situ hybridization. PubMed.

- van Golen, F. A., et al. (1995, December). Co-localized neuropeptides conopressin and ALA-PRO-GLY-TRP-NH2 have antagonistic effects on the vas deferens of Lymnaea. PubMed.

Sources

- 1. biocat.com [biocat.com]

- 2. genscript.com [genscript.com]

- 3. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 4. This compound | 144110-40-7 [chemicalbook.com]

- 5. verifiedpeptides.com [verifiedpeptides.com]

- 6. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]

- 7. cusabio.com [cusabio.com]

- 8. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]

- 9. lifetein.com [lifetein.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Protocols for APGWamide Injection in Ilyanassa obsoleta

Executive Summary & Mechanism of Action

This application note details the protocols for the administration of APGWamide (Ala-Pro-Gly-Trp-NH2) into the marine gastropod Ilyanassa obsoleta (Eastern Mud Snail). APGWamide is a conserved molluscan neuropeptide that functions as a potent Penis Morphogenic Factor (PMF) and neuromodulator.[1]

In Ilyanassa obsoleta, APGWamide is critical for two distinct physiological contexts:

-

Adult Reproductive Morphology: It regulates the seasonal growth of the penis and is the primary mediator of imposex (superimposition of male organs on females) induced by environmental endocrine disruptors like tributyltin (TBT).

-

Larval Metamorphosis & Neurodevelopment: It acts within the serotonergic and nitrergic networks to modulate velar function and metamorphic competence.

Mechanistic Pathway (Hypothesized)

The following diagram illustrates the hypothesized signaling cascade where APGWamide acts downstream of retinoid/steroid signaling to induce morphological changes.

Figure 1: Hypothesized pathway linking environmental modulation to APGWamide-driven morphological changes in I. obsoleta.

Pre-Experimental Preparation

Reagent Handling

APGWamide is a tetrapeptide. While relatively stable, proper handling is essential to prevent degradation or adsorption to plasticware.

-

Peptide Source: Synthetic APGWamide (Ala-Pro-Gly-Trp-NH2), >98% purity.

-

Stock Solution: Dissolve lyophilized peptide in sterile, endotoxin-free water or 0.1% Acetic Acid to a concentration of

M. Aliquot into low-bind tubes and store at -20°C. Avoid repeated freeze-thaw cycles. -

Vehicle Control:

-

Standard: Millipore Filtered Seawater (MFSW, 0.22 µm filtered).

-

Toxicology Replication: If replicating Oberdörster's imposex studies, the vehicle may require matching the solvent of the hydrophobic co-analytes (e.g., 50% Ethanol/Saline), though pure saline is preferred for peptide-only studies to minimize solvent toxicity.

-

Animal Husbandry[2]

-

Collection: Collect adult I. obsoleta from intertidal mudflats.

-

Acclimatization: Maintain in recirculating seawater tanks (30-34 ppt) at 20°C for at least 7 days post-collection to normalize stress hormones.

-

Diet: Feed ad libitum (e.g., commercial shrimp pellets or spinach) but starve for 24 hours prior to injection to reduce metabolic variability.

Protocol A: Adult Hemocoel Injection (Reproductive Modulation)

This protocol is the gold standard for studying imposex induction or penis morphogenesis . The target is the hemocoel, allowing systemic distribution of the peptide.

Experimental Design Table

| Parameter | Specification | Notes |

| Target Dose | Potent at extremely low concentrations [1]. | |

| Injection Volume | 5.0 µL | Do not exceed to prevent hemolymph pressure shock. |

| Frequency | Every 48 hours for 14 days | Required for morphological changes (slow acting). |

| Needle Size | 30-gauge or Hamilton Syringe | Fine gauge minimizes foot damage. |

Step-by-Step Procedure

-

Anesthesia (Critical):

-

Prepare a solution of 7%

in distilled water (isotonic to seawater). -

Place snails in a glass dish and cover with the

solution. -

Incubate for 20–30 minutes until the foot is extended and unresponsive to light touch. Do not over-anesthetize; recovery should occur within 15 minutes of washout.

-

-

Injection Setup:

-

Load a 10 µL Hamilton microsyringe with the APGWamide working solution.

-

Ensure no air bubbles are present.

-

-

Administration:

-

Gently hold the shell with the aperture facing upward.

-

Identify the metapodium (the posterior part of the foot).

-

Insert the needle at a shallow angle into the foot sinus (hemocoel), avoiding the operculum and the head region.

-

Slowly inject 5.0 µL of solution.

-

Hold the needle in place for 5 seconds to prevent backflow, then withdraw smoothly.

-

-

Recovery:

-

Immediately place the snail into a recovery tank containing fresh, aerated MFSW.

-

Monitor for resumption of locomotion (usually within 30 minutes).

-

-

Endpoint Analysis:

-

After 14 days, sacrifice snails by cracking the shell.

-

Measure Penis Length using a dissecting microscope and micrometer.

-

Calculate the Relative Penis Size (RPS) index:

.

-

Protocol B: Larval Microinjection (Developmental & Metamorphosis)

This protocol is adapted for researchers studying the neuro-developmental effects of APGWamide on competent veligers . This requires high-precision micromanipulation.

Equipment Requirements

-

Inverted Microscope (DIC optics preferred).

-

Micromanipulator (e.g., Narishige or Eppendorf).

-

Pneumatic Pico-Injector (e.g., PV820 or FemtoJet).

-

Borosilicate Glass Capillaries (pulled to <5 µm tip).

Step-by-Step Procedure

-

Larval Selection:

-

Select larvae that are competent for metamorphosis .

-

Indicators: Velar lobes are fully developed; larvae spontaneously crawl on the substrate; presence of propodium.

-

Age: Typically 3–4 weeks post-hatching at 20°C [2].

-

-

Immobilization:

-

Transfer larvae to a silane-coated glass slide or a wedge-dish.

-

Remove excess seawater.

-

Immobilize using 7.5%

(1:1 mixture with seawater) or by physical restraint using a mesh compression system.

-

-

Microinjection:

-

Backfill the glass needle with APGWamide solution (concentration typically

M in needle to achieve -

Dye Tracer: Include 0.1% Fast Green or Phenol Red in the injection mix to visually confirm successful delivery.

-

Approach the larva from the posterior side.

-

Penetrate the visceral hemocoel (avoiding the digestive gland and velar lobes).

-

Inject a pulse (approx. 10–50 pL) until a slight swelling or dye distribution is visible.

-

-

Post-Injection Culture:

-

Wash larvae 3x in MFSW to remove anesthesia.

-

Transfer to 24-well plates (1 larva per well) containing MFSW.

-

Induction Assay: If testing for metamorphosis induction, do not add external inducers (like Serotonin). If testing for inhibition, add the inducer (e.g.,

M Serotonin) to the bath immediately after recovery [3].

-

-

Scoring:

-

Score for metamorphosis at 24 and 48 hours.

-

Criteria: Loss of velar lobes, cessation of swimming, and emergence of juvenile snail behavior.

-

Troubleshooting & Validation

| Issue | Probable Cause | Corrective Action |

| High Mortality (Adults) | Needle trauma or solvent toxicity | Switch to 30G needle; ensure vehicle is saline-based, not high % EtOH. |

| No Imposex Induction | Peptide degradation | Use fresh stock; add protease inhibitors (if compatible with assay). |

| Larval Lysis | Injection volume too high | Reduce injection pressure/time; volume should be <1% of body volume. |

| Control Group Effect | Stress-induced release | Ensure "Handle Control" (poke without injection) is included to rule out stress. |

References

-

Oberdörster, E., & McClellan-Green, P. (2000).[2][3][4] The neuropeptide APGWamide induces imposex in the mud snail, Ilyanassa obsoleta.[1][3][5][6] Peptides, 21(9), 1323–1330.[2]

-

Froggett, S. J., & Leise, E. M. (1999).[7] Metamorphosis in the Marine Snail Ilyanassa obsoleta, Yes or NO? The Biological Bulletin, 196(1), 57–62.[7]

-

Oberdörster, E., Romano, J., & McClellan-Green, P. (2005).[1] The Neuropeptide APGWamide as a Penis Morphogenic Factor (PMF) in Gastropod Mollusks.[1][3][4] Integrative and Comparative Biology, 45(1), 28–32.[1]

- Collier, J. R. (1981). Methods of obtaining and handling eggs and embryos of the marine mud snail Ilyanassa obsoleta. Marine Invertebrates, 217-232. (Classic reference for husbandry).

Sources

- 1. The Neuropeptide APGWamide as a Penis Morphogenic Factor (PMF) in Gastropod Mollusks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The neuropeptide APGWamide induces imposex in the mud snail, Ilyanassa obsoleta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Metamorphosis in the Marine Snail Ilyanassa obsoleta, Yes or NO? - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Storage, Stability, and Handling of Lyophilized APGWamide Acetate

Abstract & Scope

This technical guide details the storage, reconstitution, and quality control protocols for APGWamide acetate (Ala-Pro-Gly-Trp-NH₂). While this tetrapeptide is a critical neuromodulator in molluscan models (specifically Lymnaea stagnalis and Mytilus edulis) for regulating reproductive behavior and muscle contraction, its stability is frequently compromised by improper handling.

The presence of a C-terminal Tryptophan (Trp) residue combined with the hygroscopic nature of the acetate counter-ion creates a specific vulnerability profile: photo-oxidation and moisture-induced hydrolysis . This guide provides self-validating protocols to mitigate these risks and ensure experimental reproducibility.

Physicochemical Profile & Stability Risks[1][2][3]

To preserve APGWamide, researchers must understand the chemical mechanisms driving its degradation.

| Property | Specification | Implication for Handling |

| Sequence | Ala-Pro-Gly-Trp-NH₂ | Short chain; C-terminal amidation protects against carboxypeptidases but not oxidation. |

| Counter-ion | Acetate (CH₃COO⁻) | Highly Hygroscopic. Absorbs atmospheric moisture rapidly, turning powder into a sticky gel and accelerating hydrolysis. |

| Critical Residue | Tryptophan (Trp, W) | Photosensitive & Oxidizable. Susceptible to conversion into N-formylkynurenine (NFK) or hydroxytryptophan upon exposure to light or reactive oxygen species (ROS). |

| Solubility | Water/Dilute Acid | Generally soluble in water, but Trp hydrophobicity may require 10% acetic acid for high concentrations (>5 mg/mL). |

Mechanism of Degradation

The primary failure mode for APGWamide is Tryptophan Oxidation , not peptide bond hydrolysis.

-

Photo-oxidation: UV/Visible light excites the indole ring of Trp, generating singlet oxygen (

). -

Product Formation: The indole ring cleaves to form Kynurenine (+4 Da mass shift) or adds oxygen to form Hydroxytryptophan (+16 Da mass shift).

-

Biological Impact: Oxidized APGWamide loses affinity for its G-protein coupled receptor (GPCR), leading to false negatives in behavioral assays (e.g., Lymnaea preputium eversion).

Protocol: Long-Term Storage (Lyophilized)

Objective: Maintain peptide integrity for >12 months. Principle: Arrest molecular mobility and exclude catalysts (water, photons).

Workflow Diagram

Figure 1: Critical workflow for receiving and banking lyophilized APGWamide to prevent immediate degradation.

Step-by-Step Procedure

-

Immediate Action: Upon receipt, do not open the vial.

-

Secondary Sealing: Place the original vial inside a larger container (e.g., a 50 mL conical tube) containing a packet of activated silica gel or Drierite™.

-

Light Protection: Wrap the secondary container in aluminum foil. Tryptophan degradation is accelerated by fluorescent lab lights.

-

Temperature: Store at -20°C (standard) or -80°C (optimal for storage >1 year).

-

Note: Avoid "frost-free" freezers, as their temperature cycling promotes moisture migration.

-

Protocol: Reconstitution & Solution Handling

Objective: Solubilize peptide without inducing aggregation or oxidation. Critical Rule: The "Warm-Up" period is the single most important step to prevent hygroscopic failure.

Reconstitution Logic

Figure 2: Reconstitution workflow emphasizing the equilibration step to prevent condensation-induced hydrolysis.

Step-by-Step Procedure

-

Equilibration: Remove the vial from the freezer and place it in a desiccator at Room Temperature (RT) for at least 45 minutes .

-

Why? Opening a cold vial (-20°C) in humid lab air causes immediate condensation. The acetate salt will absorb this water, creating a localized acidic solution that degrades the peptide.

-

-

Solvent Selection:

-

Standard: Sterile, oxygen-free (degassed) water.[1]

-

High Concentration (>5 mg/mL): Use 0.1% to 10% Acetic Acid or 10% Acetonitrile to overcome Trp hydrophobicity and prevent aggregation.

-

-

Dissolution: Add solvent and vortex gently. Centrifuge briefly (10,000 x g, 10 sec) to collect solution.

-

Aliquoting: Immediately divide into single-use aliquots (e.g., 10-50 µL).

-

Caution:Never refreeze the stock vial more than once. Freeze-thaw cycles shear the peptide and introduce oxygen.

-

-

Inert Gas Overlay (Optional but Recommended): If possible, overlay the aliquots with Argon or Nitrogen gas before capping to prevent oxidative damage to the Trp residue.

Quality Control & Troubleshooting

Before running sensitive behavioral assays (e.g., snail penile eversion), validate the peptide integrity.

HPLC Validation

Run a Reverse-Phase HPLC (C18 column) to check for oxidation.

-

Mobile Phase: A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile.

-

Gradient: 5% to 60% B over 20 mins.

-

Detection: 214 nm (peptide bond) and 280 nm (Tryptophan).

-

Pass Criteria: Single sharp peak.

-

Fail Criteria:

-

Peak splitting (Racemization).

-

New peaks eluting earlier than the main peak (Oxidized species are more polar).

-

Mass Spec: Look for +16 Da (Mono-oxidation) or +32 Da (Di-oxidation).

-

Troubleshooting Table

| Observation | Probable Cause | Corrective Action |

| Powder is sticky/gummy | Moisture absorption (Hygroscopic failure). | Discard. Peptide has likely hydrolyzed.[1][2] Ensure RT equilibration next time. |

| Yellow discoloration | Tryptophan photo-oxidation. | Discard. Store new batch in dark/foil immediately. |

| Insoluble particles | Aggregation (Hydrophobic effect). | Add 10% Acetic Acid or small volume of DMSO to solubilize. |

| Loss of Bioactivity | Adsorption to plastic. | Use LoBind® tubes or siliconized glassware. Peptides stick to standard PP tubes. |

References

-

Croll, R. P., & Van Minnen, J. (1992). Distribution of the neuropeptide Ala-Pro-Gly-Trp-NH2 (APGWamide) in the nervous system and periphery of the snail Lymnaea stagnalis as revealed by immunocytochemistry and in situ hybridization. Journal of Comparative Neurology. Link

-

Oberdörster, E., & McClellan-Green, P. (2000). The neuropeptide APGWamide induces imposex in the mud snail, Ilyanassa obsoleta. Peptides. Link

-

Bachem. Handling and Storage Guidelines for Peptides. Link

-

Sigma-Aldrich (Merck). Peptide Stability and Storage. Link

-

Fink, A. L. (1998). Protein aggregation: folding aggregates, inclusion bodies and amyloid. Folding and Design. (Reference for hydrophobic aggregation mechanisms). Link

Sources

Preparation of APGWamide stock solutions for bioassays

Abstract & Scientific Context

APGWamide (Ala-Pro-Gly-Trp-NH

The Critical Challenge: While APGWamide is a short, hydrophilic peptide, its C-terminal Tryptophan (Trp/W) residue presents a specific stability challenge. Tryptophan is highly susceptible to photo-oxidation and formation of kynurenine derivatives upon exposure to air and light. Furthermore, synthetic peptides are typically supplied as Trifluoroacetate (TFA) salts, meaning the gross weight of the powder does not equal the net peptide weight.

Failure to account for peptide content (net weight) and tryptophan oxidation will result in erroneous molar concentrations, leading to poor reproducibility in bioassays (

Physicochemical Profile

| Property | Specification | Notes |

| Sequence | H-Ala-Pro-Gly-Trp-NH | C-terminal amidation is required for biological activity. |

| Molecular Weight | 428.49 g/mol | Free base weight. |

| Isoelectric Point (pI) | ~9.5 | Basic peptide. |

| Solubility | Soluble in water > 1 mg/mL | Warning: See stability notes below. |

| Stability Risk | High (Oxidation) | Trp residue oxidizes in presence of light/oxygen. |

| Counterion | TFA (Trifluoroacetate) | Standard synthetic salt; can be 10–40% of mass. |

Protocol 1: Stock Solution Preparation

Objective: Prepare a stable

Reagents & Equipment

-

Lyophilized APGWamide (Store at -20°C, desiccated).

-

Solvent: Sterile 0.1% (v/v) Acetic Acid in HPLC-grade water (degassed).

-

Expert Insight: While water is sufficient for solubility, slightly acidic conditions (pH ~3-4) significantly reduce the rate of Tryptophan oxidation and prevent bacterial growth during storage.

-

-

Low-binding microcentrifuge tubes (e.g., Eppendorf LoBind).

-

Argon or Nitrogen gas (optional, for blanketing).[1]

Step-by-Step Methodology

Step 1: Equilibration Allow the peptide vial to warm to room temperature before opening. This prevents atmospheric moisture from condensing on the hygroscopic peptide powder.

Step 2: Calculate Net Peptide Content

Do not assume 1 mg powder = 1 mg peptide. Check the Certificate of Analysis (CoA) for the Peptide Content % .

Step 3: Dissolution (The "No-Vortex" Rule)

To prepare 1 mM stock from 4.0 mg (Net) APGWamide (MW 428.5):

-

Add the calculated volume of 0.1% Acetic Acid .

-

Action: Swirl gently or invert. DO NOT VORTEX. Vortexing introduces air bubbles, accelerating Trp oxidation.

Step 4: Aliquoting & Storage

-

Divide into small aliquots (e.g., 50–100

L) in low-bind tubes. -

Optional: Overlay with Argon gas to displace oxygen.

-

Flash freeze in liquid nitrogen (if available) and store at -20°C or -80°C .

-

Shelf Life: 6 months at -20°C. Discard aliquots after thawing; do not refreeze.

Visualization: Stock Preparation Workflow

Figure 1: Workflow for preparing oxidation-sensitive APGWamide stock solutions. Note the critical prohibition of vortexing to protect the Tryptophan residue.

Protocol 2: Bioassay Application (Lymnaea Model)

Objective: Apply APGWamide to an isolated tissue bath (e.g., Lymnaea penis retractor muscle) to generate a dose-response curve.

Working Buffer: HEPES-Buffered Saline (HBS) or Artificial Seawater (ASW), depending on species.

Dilution Strategy (Serial Dilution)

Prepare fresh on the day of the experiment. Keep on ice and protected from light .

-

Thaw one 100

L aliquot of 1 mM Stock. -

Step A (

M): Add 10 -

Step B (

M): Add 100 -

Step C (

M): Add 100

Note: The residual acetic acid from the stock (0.001% final) is negligible in the buffered saline.

Visualization: Bioassay Signaling Pathway

Figure 2: Putative signaling pathway for APGWamide-induced muscle contraction in molluscan reproductive tissue.

Troubleshooting & Quality Control

| Issue | Observation | Root Cause | Solution |

| Loss of Potency | Higher | Tryptophan oxidation.[1][4][5][6][7] | Check stock color. Yellowing indicates oxidation. Prepare fresh stock using degassed buffers. |

| Inconsistent Data | High variability between replicates. | Adsorption to plastic. | Use Low-Bind tips and tubes. Pre-coat tubes with 0.1% BSA if compatible with assay. |